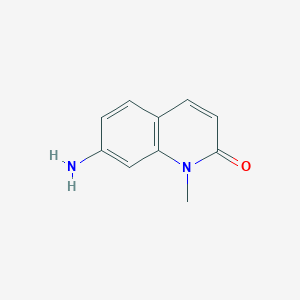

7-amino-1-methyl-1,2-dihydroquinolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-amino-1-methylquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDMUZYDWIASIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC2=C1C=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 7 Amino 1 Methyl 1,2 Dihydroquinolin 2 One and Its Precursors

De Novo Synthesis Approaches to the 1,2-Dihydroquinolin-2-one Core

The construction of the fundamental 1,2-dihydroquinolin-2-one ring system is the initial step towards the target molecule. Various synthetic strategies have been developed to achieve this heterocyclic core.

Cyclization Reactions for Dihydroquinolinone Ring Formation (e.g., Conrad-Limpach-Knorr Variants)

The Conrad-Limpach-Knorr synthesis is a classical method for the preparation of quinolines. jptcp.comwikipedia.orgquimicaorganica.org In this reaction, anilines are condensed with β-ketoesters. wikipedia.orgquimicaorganica.org The regioselectivity of the cyclization is dependent on the reaction temperature. At lower temperatures, the reaction favors the formation of 4-hydroxyquinolines (Conrad-Limpach reaction), while at higher temperatures, 2-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-2-ones) are the major product (Knorr quinoline (B57606) synthesis). wikipedia.org

The Knorr variation is particularly relevant for the synthesis of the 1,2-dihydroquinolin-2-one core. The mechanism involves the initial formation of a β-ketoanilide from the reaction of an aniline (B41778) with a β-ketoester at elevated temperatures. wikipedia.org This intermediate then undergoes an intramolecular cyclization under acidic conditions to yield the 2-hydroxyquinoline.

For the synthesis of a precursor to the target molecule, one could envision the reaction of a suitably substituted aniline, such as m-phenylenediamine (B132917) or 3-aminophenol (B1664112) (which can be later converted to the amino group), with a β-ketoester like ethyl acetoacetate. The resulting 7-amino or 7-hydroxy-quinolin-2-one could then be further modified.

| Reactants | Conditions | Product | Reference |

| Aniline, β-ketoester | High Temperature (e.g., 140°C) | 2-Hydroxyquinoline (Quinolin-2-one) | wikipedia.org |

| m-Phenylenediamine, Ethyl 4,4,4-trifluoroacetoacetate | 353 K, 48 h | 7-Amino-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one | nih.gov |

Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM) in 1,2-Dihydroquinoline Synthesis

Hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) has emerged as a method for the synthesis of 1,2-dihydroquinolines from N-prenylated 2-aminobenzaldehydes. This reaction proceeds under relatively mild conditions and is tolerant of a variety of functional groups. However, this methodology is primarily directed towards the synthesis of 1,2-dihydroquinolines and not the corresponding 2-ones. A critical observation for the synthesis of the target compound is that an N-methyl substituted substrate was found to fully decompose under the standard RCCOM reaction conditions, suggesting this may not be a viable route for the synthesis of 1-methyl-1,2-dihydroquinolin-2-one derivatives.

One-Pot Synthetic Strategies for Functionalized Dihydroquinolinones

One-pot synthetic strategies offer an efficient approach to constructing complex molecules like functionalized dihydroquinolinones by minimizing intermediate purification steps. A notable example is the catalytic annulation of α,β-unsaturated N-arylamides. mdpi.com This strategy can involve various catalytic systems, including palladium, copper, and iron, to initiate a cascade of reactions, such as radical addition and cyclization, to form the dihydroquinolin-2-one core. mdpi.com For instance, the reaction of N-methyl-N-arylcinnamamides with alkylating agents in the presence of an iron catalyst can yield highly substituted 3,4-dihydroquinolin-2(1H)-ones. mdpi.com

To apply this to the synthesis of a precursor for the target molecule, one could start with an N-methylated α,β-unsaturated amide derived from a 3-nitroaniline. The subsequent cyclization would yield a 7-nitro-1-methyl-1,2-dihydroquinolin-2-one, which could then be reduced to the desired 7-amino derivative.

Installation and Functionalization of the 1-Methyl Group in Dihydroquinolin-2-one Systems

The introduction of the methyl group at the 1-position of the dihydroquinolin-2-one ring is a key step in the synthesis of the target compound. This is typically achieved through N-alkylation. The direct methylation of a pre-formed 1,2-dihydroquinolin-2-one scaffold is a common approach. Reagents such as methyl iodide are frequently employed for this purpose, often in the presence of a base to deprotonate the amide nitrogen, facilitating the nucleophilic attack on the methyl iodide. monash.edugoogle.comnih.gov

The choice of base and solvent can be crucial for the efficiency and selectivity of the N-methylation. Stronger bases like sodium hydride are effective in deprotonating the amide, while milder bases such as potassium carbonate can also be used. nih.gov The reaction can be carried out on substrates bearing various substituents, although the presence of other nucleophilic sites, such as a 7-amino group, would require a protection strategy or careful control of reaction conditions to avoid undesired side reactions. A more strategic approach would be to perform the N-methylation on a precursor like 7-nitro-1,2-dihydroquinolin-2-one before the reduction of the nitro group.

| Substrate | Reagent | Base | Solvent | Product | Reference |

| 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | CH3I | NaH or K2CO3 | DMF | N-methylated and O-methylated products | nih.gov |

| Quinoline | CH3I | - | Ester solvent | Iodinated N-methylquinoline | google.com |

Strategies for Introducing and Modifying the 7-Amino Moiety on the Dihydroquinolin-2-one Scaffold

The introduction of the amino group at the 7-position of the dihydroquinolin-2-one scaffold is a crucial transformation. A common and effective strategy involves the nitration of the aromatic ring followed by the reduction of the resulting nitro group.

The nitration of the quinoline ring system can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. brieflands.com The position of nitration is directed by the existing substituents on the ring. For a 1-methyl-1,2-dihydroquinolin-2-one, the electron-donating nature of the lactam nitrogen and the aromatic ring directs the electrophilic substitution to the 7-position. The resulting 7-nitro-1-methyl-1,2-dihydroquinolin-2-one can then be reduced to the corresponding 7-amino derivative.

A variety of reducing agents can be employed for the reduction of the nitro group, including catalytic hydrogenation (e.g., H2/Pd-C) or chemical reduction with metals in acidic media (e.g., Fe/HCl, SnCl2/HCl) or other reagents like sodium dithionite. mdpi.comresearchgate.netosi.lv The choice of the reducing agent can be influenced by the presence of other functional groups in the molecule.

An alternative approach to installing the 7-amino group is to start with a precursor that already contains a nitrogen functionality at the desired position. For example, the reaction of m-phenylenediamine with a suitable β-dicarbonyl compound can directly lead to a 7-amino-dihydroquinolin-2-one derivative. nih.gov

| Starting Material | Reaction Sequence | Key Reagents | Intermediate/Product | Reference |

| 1-Methyl-1,2-dihydroquinolin-2-one | Nitration | HNO3, H2SO4 | 1-Methyl-7-nitro-1,2-dihydroquinolin-2-one | brieflands.com (by analogy) |

| 1-Methyl-7-nitro-1,2-dihydroquinolin-2-one | Reduction | Fe/AcOH or H2/Pd-C | 7-Amino-1-methyl-1,2-dihydroquinolin-2-one | mdpi.comresearchgate.net (by analogy) |

| m-Phenylenediamine | Condensation/Cyclization | Ethyl 4,4,4-trifluoroacetoacetate | 7-Amino-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one | nih.gov |

Derivatization and Functional Group Interconversion of this compound Derivatives

The 7-amino group on the 1-methyl-1,2-dihydroquinolin-2-one scaffold provides a versatile handle for further derivatization and functional group interconversions.

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base like triethylamine (B128534) to form the corresponding amides. researchgate.net This allows for the introduction of a wide range of acyl groups, potentially modulating the properties of the molecule.

Alkylation: N-alkylation of the 7-amino group can be achieved with alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl groups.

Diazotization and Sandmeyer-type Reactions: The 7-amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. nih.gov These diazonium salts are versatile intermediates that can be transformed into a variety of other functional groups through Sandmeyer or related reactions. nih.gov For example, treatment with copper(I) halides can introduce chloro, bromo, or cyano groups. This opens up a wide array of possibilities for further functionalization of the 7-position.

| Reaction Type | Reagents | Product |

| Acylation | Acid chloride, triethylamine | 7-Acylamino-1-methyl-1,2-dihydroquinolin-2-one |

| Diazotization | NaNO2, HCl (aq) | 1-Methyl-2-oxo-1,2-dihydroquinolin-7-diazonium chloride |

| Sandmeyer Reaction | CuCl / CuBr / CuCN | 7-Chloro/Bromo/Cyano-1-methyl-1,2-dihydroquinolin-2-one |

Acylation Reactions of the Amino Group

The primary amino group at the C-7 position of the quinolinone core is readily susceptible to acylation, a fundamental transformation for the synthesis of amide derivatives. This reaction typically involves treating the aminoquinolone with an acylating agent, such as an acid chloride or acid anhydride, in the presence of a base. The base, often a tertiary amine like triethylamine, serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

This straightforward method allows for the introduction of a variety of acyl groups, thereby modifying the molecule's steric and electronic properties. For instance, peptide-based derivatives can be synthesized by coupling the 7-amino group with N-protected amino acids using standard peptide coupling methods. nih.gov This involves the activation of the carboxylic acid group of the amino acid, followed by nucleophilic attack from the 7-amino moiety of the quinolinone.

| Acylating Agent | Base/Catalyst | Solvent | Product Type |

|---|---|---|---|

| Acetyl Chloride | Triethylamine | Dichloromethane (CH₂Cl₂) | 7-Acetamido derivative |

| Benzoyl Chloride | Pyridine (B92270) | Tetrahydrofuran (THF) | 7-Benzamido derivative |

| N-Boc-glycine (with coupling agent) | EDC/HOBt | Dimethylformamide (DMF) | 7-(N-Boc-glycyl)amino derivative |

| Acetic Anhydride | None or catalytic acid | Acetic Acid | 7-Acetamido derivative |

N-Alkylation Strategies (e.g., Phase Transfer Catalysis)

N-alkylation of the 7-amino group introduces alkyl substituents, leading to secondary or tertiary amines. While direct alkylation with alkyl halides can be challenging due to potential over-alkylation and side reactions, specialized techniques like phase-transfer catalysis (PTC) offer a greener and more efficient alternative. acsgcipr.org

Phase-transfer catalysis is a powerful methodology for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). mdpi.com In the context of N-alkylation, the aminoquinolone and an inorganic base (like NaOH or K₂CO₃) are in separate phases. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitates the reaction. nih.gov The catalyst transports the hydroxide (B78521) ion (OH⁻) from the aqueous phase to the organic phase to deprotonate the amino group, creating a more nucleophilic anion. This anion then readily reacts with the alkylating agent (e.g., an alkyl halide) present in the organic phase. acsgcipr.orgnih.gov

The advantages of PTC include the use of inexpensive and environmentally benign inorganic bases, milder reaction conditions, and the ability to use a wider range of solvents, avoiding harsh dipolar aprotic solvents. acsgcipr.org This makes PTC a scalable and sustainable strategy for synthesizing 7-alkylamino quinolone derivatives. austinpublishinggroup.com

| Alkylating Agent | Catalyst | Base (Aqueous Phase) | Organic Solvent |

|---|---|---|---|

| Benzyl Bromide | Tetrabutylammonium Bromide (TBAB) | Sodium Hydroxide (50% aq.) | Toluene |

| Ethyl Iodide | Tetrabutylammonium Hydrogen Sulfate | Potassium Carbonate (aq.) | Dichloromethane |

| Allyl Chloride | Trioctylmethylammonium Chloride | Potassium Hydroxide (aq.) | Chlorobenzene |

Condensation Reactions with Carbonyl Compounds and Carboxylic Acids

The 7-amino group can undergo condensation reactions with various carbonyl compounds, primarily aldehydes and ketones, to form imines, also known as Schiff bases. This reaction typically occurs under mild acidic or basic conditions and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the C=N double bond extends the conjugation of the quinolone system.

Similarly, condensation with carboxylic acids results in the formation of an amide bond, a reaction that is fundamental to the synthesis of numerous derivatives. This transformation usually requires the activation of the carboxylic acid, for example, by converting it to a more reactive acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Formation of Urea (B33335), Thiourea, and Amide Derivatives from the 7-Amino Moiety

Building upon the reactivity of the 7-amino group, a variety of important functional groups can be introduced.

Amide derivatives: As discussed previously, these are formed via acylation or condensation with carboxylic acids.

Urea derivatives: These are synthesized by reacting the 7-aminoquinolone with an isocyanate (R-N=C=O). The nucleophilic nitrogen of the amino group attacks the electrophilic carbon of the isocyanate, leading to the formation of a urea linkage.

Thiourea derivatives: In an analogous reaction, thioureas are formed when the 7-aminoquinolone is treated with an isothiocyanate (R-N=C=S).

These reactions are generally high-yielding and proceed under mild conditions, allowing for the creation of diverse libraries of compounds from a common aminoquinolone precursor.

Halogenation and Nitro-Group Transformations on the Quinolone Ring System

Modifications to the quinolone ring system itself, particularly through halogenation and nitro-group transformations, are crucial for synthesizing precursors and functionalized analogs. The this compound is typically synthesized from its corresponding 7-nitro precursor, 7-nitro-1-methyl-1,2-dihydroquinolin-2-one.

Nitro-Group Introduction: Nitration of the quinolone ring is a key step in accessing amino-substituted derivatives. The nitration of a methylquinoline, for instance, can be achieved using a mixture of fuming nitric acid and concentrated sulfuric acid. brieflands.com The position of nitration is directed by the existing substituents on the ring.

Nitro-Group Reduction: The transformation of the 7-nitro group to the 7-amino group is a critical reduction reaction. nih.gov This is commonly achieved using methods such as catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or dissolving metal reductions (e.g., tin(II) chloride or iron in acidic media). mdpi.comnih.gov

Halogenation: Halogens can be introduced onto the quinolone ring to serve as functional handles for further cross-coupling reactions. The presence of activating groups, such as a nitro group, can facilitate nucleophilic aromatic substitution of halogens at certain positions. mdpi.com Conversely, electrophilic halogenation can occur at electron-rich positions of the ring system.

| Transformation | Reagents | Typical Starting Material | Product |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 1-methyl-1,2-dihydroquinolin-2-one | 7-nitro-1-methyl-1,2-dihydroquinolin-2-one |

| Nitro Reduction | H₂, Pd/C or SnCl₂/HCl | 7-nitro-1-methyl-1,2-dihydroquinolin-2-one | This compound |

| Halogenation | N-Bromosuccinimide (NBS) | 1-methyl-1,2-dihydroquinolin-2-one | Bromo-substituted quinolone |

| Nucleophilic Substitution | Primary Amine | 7-chloro-8-nitroquinolone | 7-amino-8-nitroquinolone mdpi.com |

Click Chemistry Approaches (e.g., 1,2,3-Triazole Formation)

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts. bachem.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. sigmaaldrich.com This methodology can be applied to this compound to link it to a wide variety of other molecules.

The process involves two key steps:

Conversion of the Amino Group to an Azide (B81097): The 7-amino group is first converted into a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl). The resulting diazonium salt is then treated with sodium azide (NaN₃) to yield 7-azido-1-methyl-1,2-dihydroquinolin-2-one.

Azide-Alkyne Cycloaddition: The 7-azidoquinolone derivative is then reacted with a terminal alkyne in the presence of a copper(I) catalyst. The copper catalyst, often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), selectively catalyzes the formation of the 1,4-disubstituted 1,2,3-triazole product. scispace.com

This approach provides a highly efficient and modular way to conjugate the quinolone scaffold to other chemical entities, such as peptides, carbohydrates, or fluorescent labels, for various applications in medicinal chemistry and chemical biology. medchemexpress.comnih.gov

Green Chemistry and Sustainable Synthetic Approaches for 1,2-Dihydroquinolin-2-one Compounds

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. researchgate.net In recent years, significant effort has been devoted to developing sustainable synthetic routes to quinolone and quinolinone scaffolds. acs.orgresearchgate.net

Key green strategies include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase product yields, and often allows for solvent-free reactions, thereby minimizing waste. qeios.commdpi.com

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or supercritical CO₂ is a cornerstone of green synthesis. researchgate.net

Catalyst-Free and One-Pot Reactions: Designing synthetic pathways that proceed without a catalyst or that combine multiple steps into a single "one-pot" operation improves atom economy and reduces the need for purification of intermediates, saving time, energy, and materials. researchgate.netacs.org

Photocatalysis: Using visible light to drive chemical reactions offers a sustainable alternative to heat-intensive methods. Photocatalytic approaches for synthesizing quinolin-2(1H)-ones from quinoline-N-oxides have been developed as a highly atom-economical and greener alternative. rsc.org

Domino Reactions: These reactions, also known as cascade reactions, involve a series of intramolecular transformations where the product of one step is the substrate for the next. rsc.org This approach is highly efficient for building complex molecular architectures from simple starting materials in a single operation. nih.gov

Use of Recyclable Catalysts: Employing solid-supported catalysts, such as Amberlyst-15, or nanocatalysts allows for easy separation from the reaction mixture and potential reuse, reducing catalyst waste and cost. mdpi.comacs.org

These modern synthetic methodologies are crucial for the sustainable production of 1,2-dihydroquinolin-2-one compounds and their derivatives, aligning chemical manufacturing with environmental stewardship. ingentaconnect.com

| Strategy | Key Features | Examples/Advantages | Reference |

|---|---|---|---|

| Microwave Synthesis | Rapid heating, shorter reaction times, higher yields. | Friedländer synthesis of quinolines in ethanol. | mdpi.com |

| Photocatalysis | Uses visible light as an energy source, mild conditions. | Synthesis of quinolin-2(1H)-ones from quinoline-N-oxides. | rsc.org |

| One-Pot/Domino Reactions | Multiple bonds formed in a single operation, high atom economy. | TsCl-mediated domino sequence from chromone-3-carboxaldehydes. | rsc.org |

| Green Solvents | Reduces use of volatile/toxic organic solvents. | Reactions performed in water or ethanol. | qeios.comresearchgate.net |

| Reusable Catalysts | Catalyst can be recovered and reused, reducing waste. | Use of nanocatalysts or solid acids like Nafion NR50. | mdpi.comacs.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Amino 1 Methyl 1,2 Dihydroquinolin 2 One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework, as well as their spatial relationships, can be assembled.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. For 7-amino-1-methyl-1,2-dihydroquinolin-2-one, distinct signals are expected for the methyl, aromatic, vinylic, and amine protons.

N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom (N-CH₃) is anticipated. Its chemical shift would typically appear in the range of δ 3.0-3.5 ppm.

Amine Protons: The protons of the 7-amino group (-NH₂) would likely produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration but is often found in the aromatic region.

Vinylic Protons: The two protons on the C3-C4 double bond of the quinolinone ring (H-3 and H-4) are expected to appear as doublets due to coupling with each other. The H-4 proton, being adjacent to the aromatic ring, would likely resonate at a higher chemical shift than the H-3 proton.

Aromatic Protons: The protons on the benzene (B151609) portion of the quinolinone ring (H-5, H-6, and H-8) will exhibit characteristic splitting patterns based on their coupling relationships. H-5 is expected to be a doublet, coupled to H-6. H-8 would appear as a doublet or a singlet-like peak, while H-6 would likely be a doublet of doublets, coupled to both H-5 and H-8.

The interaction between the magnetic fields of neighboring nuclei leads to spin-spin splitting, which is described by the coupling constant (J), measured in Hertz (Hz). orgchemboulder.com The magnitude of J provides valuable information about the number of intervening bonds and the geometry between the coupled protons. orgchemboulder.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| N-CH₃ | 3.0 - 3.5 | Singlet (s) | N/A |

| -NH₂ | Variable (e.g., 5.0 - 6.0) | Broad Singlet (br s) | N/A |

| H-3 | 6.3 - 6.7 | Doublet (d) | JH3-H4 ≈ 9-10 Hz |

| H-4 | 7.5 - 7.9 | Doublet (d) | JH4-H3 ≈ 9-10 Hz |

| H-5 | 7.0 - 7.4 | Doublet (d) | JH5-H6 ≈ 8-9 Hz |

| H-6 | 6.2 - 6.6 | Doublet of Doublets (dd) | JH6-H5 ≈ 8-9 Hz, JH6-H8 ≈ 2-3 Hz |

| H-8 | 6.1 - 6.5 | Doublet (d) | JH8-H6 ≈ 2-3 Hz |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in a molecule and provides information about their chemical environment. youtube.com For this compound, with a molecular formula of C₁₀H₁₀N₂O, ten distinct carbon signals are expected in the broadband-decoupled spectrum. guidechem.com

Carbonyl Carbon (C=O): The amide carbonyl carbon (C-2) is the most deshielded and will appear at the lowest field, typically in the range of δ 160-170 ppm. libretexts.org

Aromatic and Vinylic Carbons: The eight sp²-hybridized carbons of the aromatic and vinylic systems will resonate in the δ 100-150 ppm region. libretexts.org The carbon atom attached to the amino group (C-7) and the oxygen-bearing carbonyl carbon (C-2) will have their chemical shifts significantly influenced by these heteroatoms.

Aliphatic Carbon: The sp³-hybridized carbon of the N-methyl group will appear at the highest field (most shielded), typically in the range of δ 25-35 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C-2) | 160 - 170 |

| Aromatic/Vinylic (C-3, C-4, C-4a, C-5, C-6, C-7, C-8, C-8a) | 100 - 150 |

| N-CH₃ | 25 - 35 |

2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would show cross-peaks between H-3 and H-4, and between the adjacent aromatic protons (H-5 with H-6, H-6 with H-8), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C coupling). columbia.edu This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds (and sometimes four). columbia.edu HMBC is vital for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. Key expected correlations for this compound would include the N-methyl protons showing cross-peaks to the C-2 carbonyl carbon and the C-8a bridgehead carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation. For a relatively rigid molecule like this quinolinone, NOESY could show spatial proximity between the N-methyl protons and the H-8 proton.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.compressbooks.pub

The key functional groups in this compound that would give rise to characteristic absorption bands are the primary amine (NH₂), the cyclic amide or lactam (C=O), the aromatic ring, and the alkene C=C double bond.

N-H Stretching: Primary amines typically show two distinct, sharp to medium intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. youtube.com

C=O Stretching: The amide carbonyl group within the lactam ring is expected to produce a very strong and sharp absorption band. Its position is typically around 1650-1690 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring and the quinolinone system usually appear in the 1450-1600 cm⁻¹ region. libretexts.org

C-H Stretching: Aromatic and vinylic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group occurs just below 3000 cm⁻¹. libretexts.org

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) | Medium, Sharp |

| Aromatic/Vinylic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (Methyl) | C-H Stretch | 2850 - 2960 | Medium |

| Amide (Lactam) | C=O Stretch | 1650 - 1690 | Strong, Sharp |

| Aromatic/Alkene | C=C Stretch | 1450 - 1600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. uobabylon.edu.iq The quinolinone ring system is a chromophore with extensive conjugation.

The spectrum is expected to show strong absorptions corresponding to π → π* transitions. The presence of the amino group (-NH₂), a powerful electron-donating group (auxochrome), is expected to cause a bathochromic shift (a shift to longer wavelengths, also known as a red shift) and a hyperchromic effect (an increase in absorption intensity) compared to the unsubstituted 1-methyl-1,2-dihydroquinolin-2-one. uobabylon.edu.iq Studies on similar aminoquinoline derivatives confirm that amino substitution leads to absorptions at longer wavelengths. researchgate.net The exact position of the absorption maximum (λmax) can be influenced by the solvent polarity. uobabylon.edu.iq

Table 4: Predicted UV-Vis Spectral Characteristics for this compound

| Transition Type | Expected λmax (nm) | Chromophore System |

| π → π* | > 300 | Conjugated quinolinone system with amino substituent |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places).

For this compound, the molecular formula is C₁₀H₁₀N₂O. guidechem.com HRMS analysis would be expected to show a molecular ion peak ([M]⁺) or, more commonly, a protonated molecular ion peak ([M+H]⁺) in techniques like electrospray ionization (ESI). The experimentally measured mass is then compared to the calculated theoretical mass. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula.

Table 5: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀N₂O |

| Calculated Monoisotopic Mass ([M]) | 174.07931 Da |

| Calculated Mass of Protonated Ion ([M+H]⁺) | 175.08714 Da |

X-ray Crystallography for Definitive Solid-State Molecular Structure and Conformation

A definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state for this compound through single-crystal X-ray diffraction has not been reported in publicly available literature. While crystallographic studies have been conducted on analogous quinolinone derivatives, providing insights into the structural motifs and intermolecular interactions that characterize this class of compounds, specific data for the title compound remains elusive.

For instance, the crystal structure of 7-amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one, a related compound, was determined to crystallize in the monoclinic system. nih.gov Its analysis revealed a complex network of intermolecular interactions, including C—H⋯F, N—H⋯F, O—H⋯N, and N—H⋯O hydrogen bonds, which are crucial in defining the crystal packing. nih.gov The six-membered dihydroquinolinone ring in this analogue adopts a non-classical conformation. nih.gov

Similarly, studies on other quinoline (B57606) derivatives, such as 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, have also highlighted the importance of hydrogen bonding in forming supramolecular networks in the solid state. mdpi.com In this particular structure, the quinoline ring system exhibits a slight distortion from planarity. mdpi.com

Although these examples from related structures provide a valuable framework for understanding the potential solid-state behavior of this compound, they cannot replace experimental data. A dedicated crystallographic study on the title compound would be necessary to elucidate its precise molecular conformation, including bond lengths, bond angles, and torsional angles. Furthermore, such a study would reveal the specific intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern its crystal packing and ultimately influence its macroscopic properties. Without experimental crystallographic data, a detailed and accurate description of the solid-state structure of this compound cannot be provided.

Computational Chemistry and Theoretical Investigations of 7 Amino 1 Methyl 1,2 Dihydroquinolin 2 One

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to determine the electronic structure of molecules. A DFT calculation for 7-amino-1-methyl-1,2-dihydroquinolin-2-one would optimize its three-dimensional geometry to find the most stable, lowest-energy conformation. These calculations yield crucial data such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT provides insight into the electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would identify the electron-rich and electron-poor regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack. For instance, in related 7-aminoquinoline (B1265446) compounds, the amino group is expected to be an electron-rich region, influencing the molecule's interactions. nih.gov DFT calculations on various quinoline (B57606) derivatives have been successfully used to analyze their structure and electronic characteristics. nih.govrsc.orgresearchgate.netuobaghdad.edu.iq

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Band Gaps) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, analysis of its FMOs would be critical for predicting its reactivity. scirp.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. rsc.org In studies of 7-aminoquinolines, the amino group significantly raises the HOMO energy level, indicating an increased tendency to donate electrons. nih.gov The distribution of these orbitals is also important; for many aminoquinolines, the HOMO is concentrated on the amino group, while the LUMO is located elsewhere on the aromatic system, suggesting a strong intramolecular charge-transfer (ICT) character. nih.govresearchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, as specific data for this compound is not available.

| Parameter | Predicted Value (eV) | Implication |

| EHOMO | -5.50 | Electron-donating capability |

| ELUMO | -1.20 | Electron-accepting capability |

| Band Gap (ΔE) | 4.30 | High kinetic stability, low reactivity |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that examines the charge distribution and interactions between orbitals within a molecule. It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals, which aligns more closely with Lewis structures. scirp.orgscirp.org

For this compound, an NBO analysis would quantify the delocalization of electron density, particularly from the nitrogen lone pair of the amino group into the quinolinone ring system. This provides a quantitative measure of intramolecular charge transfer (ICT) and resonance effects. The analysis calculates the stabilization energies (E2) associated with these donor-acceptor interactions, with higher E2 values indicating stronger interactions. This information is crucial for understanding the molecule's electronic structure, stability, and how it might engage in intermolecular interactions like hydrogen bonding. scirp.org

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational methods can predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental results. Using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework, the 1H and 13C NMR chemical shifts for this compound can be calculated. mdpi.com Comparing these predicted shifts with experimental data helps confirm the proposed structure. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can predict the molecule's electronic absorption spectrum (UV-Vis). nih.govrsc.org This calculation provides the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions help assign the electronic transitions observed experimentally, such as π → π* transitions common in aromatic systems like quinolinones. nih.gov

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation of this compound would provide insights into its dynamic behavior, conformational flexibility, and interactions with its environment, such as solvent molecules. researchgate.netnih.govtandfonline.commdpi.com

By simulating the molecule in a solvent box (e.g., water), researchers can understand how solvent molecules arrange around it and how hydrogen bonds are formed and broken. This is crucial for predicting the molecule's solubility and stability in different media. MD simulations are also fundamental in studying how a ligand like this quinolinone derivative might bind to a biological target, such as a protein, by revealing the stability of the ligand-protein complex over time. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Correlation with Biological Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.comnih.gov

If a series of related amino-quinolinone derivatives were synthesized and tested for a specific biological activity (e.g., antibacterial, anticancer), a QSAR model could be developed. nih.govucm.esresearchgate.net This involves calculating various molecular descriptors (e.g., steric, electronic, hydrophobic properties) for each compound, including this compound. Statistical methods are then used to create a mathematical equation that correlates these descriptors with the observed activity. Such a model can predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, DFT calculations can be used to map out the potential energy surface for a given reaction, such as electrophilic substitution on the aromatic ring. nih.govmdpi.com

This involves identifying the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, a reaction energy profile can be constructed. The highest point on this profile, the transition state, determines the activation energy and thus the rate of the reaction. acs.org Such studies can clarify reaction pathways, predict product regioselectivity, and explain experimental observations that might otherwise be difficult to interpret. rsc.org

Elucidation of Reaction Mechanisms and Kinetic Studies Involving 7 Amino 1 Methyl 1,2 Dihydroquinolin 2 One Transformations

Detailed Mechanistic Pathways for Dihydroquinolinone Ring Formation and Functionalization

The synthesis of the 3,4-dihydroquinolin-2-one scaffold, the core of 7-amino-1-methyl-1,2-dihydroquinolin-2-one, can be achieved through a variety of mechanistic pathways. These routes often involve intramolecular cyclization of N-aryl amides and related precursors.

Radical-Mediated Cyclizations: A prominent pathway involves intramolecular radical cyclization. For instance, the palladium-catalyzed reaction of N-arylacrylamides with alkyl halides proceeds through a cascade radical mechanism. mdpi.com Excited-state palladium photocatalysis can induce a single-electron transfer (SET) to form an alkyl radical, which then adds to the alkene of the acrylamide (B121943). The resulting radical intermediate undergoes an intramolecular cyclization onto the aryl ring, followed by re-aromatization to yield the dihydroquinolinone structure. mdpi.com Similarly, silver-induced reactions of N-arylcinnamamides with acetonitrile (B52724) generate a ·CH₂CN radical, which initiates a tandem radical addition/cyclization sequence to form the product. mdpi.com

Photocyclization: N-arylacrylamides can undergo a smooth photocyclization mediated by a photosensitizer like tetralone. Mechanistic studies suggest that this transformation proceeds via energy transfer from the excited sensitizer (B1316253) to the acrylamide, followed by an intramolecular cyclization and a subsequent 1,3-hydrogen shift to furnish the 3,4-dihydroquinolinone. cdnsciencepub.com

Annulation Reactions: Formal [4+2] annulation reactions provide another route. Aza-ortho-quinone methides, generated in situ from o-chloromethyl anilines, can react with enolates in the presence of a base like DBU. This pathway involves the formation of a new six-membered ring through a stepwise or concerted cycloaddition mechanism. cdnsciencepub.com

Ring Expansion and Closing Metathesis: More novel approaches include palladium-catalyzed ring expansion of cyclopropane (B1198618) derivatives. This mechanism involves the oxidative addition of an aryl halide to Pd(0), followed by the formation of an azapalladacycle intermediate which rearranges through cyclopropane ring opening to form a larger palladacycle. Reductive elimination then yields the dihydroquinolinone. researchgate.net Additionally, hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes has been shown to produce 1,2-dihydroquinolines. nih.gov

The specific functionalization of the ring, such as the introduction of the 7-amino and 1-methyl groups, typically involves selecting appropriately substituted starting materials (e.g., a derivative of m-phenylenediamine) that are carried through these cyclization processes. cdnsciencepub.com

Mechanistic Studies of Hydride Transfer and Disproportionation Reactions in 1,2-Dihydroquinolines

1,2-Dihydroquinolines can undergo acid-catalyzed disproportionation to yield a mixture of quinoline (B57606) and 1,2,3,4-tetrahydroquinoline. The mechanistic understanding of this reaction has evolved.

The previously accepted mechanism involved a direct intermolecular hydride transfer from the C-2 position of one dihydroquinoline molecule to the C-4 position of a second, protonated dihydroquinoline molecule. However, experimental evidence has challenged this pathway. nih.gov Studies have shown that proposed intermediates in this direct transfer mechanism react via solvent addition rather than reduction under the reaction conditions. nih.gov

Investigation of Hydrolysis and Ring Cleavage Mechanisms of Nitrile-Substituted Dihydroquinolinones

While specific studies on nitrile-substituted this compound are not extensively documented, the hydrolysis and potential ring cleavage can be understood by applying established mechanisms for nitrile and lactam (cyclic amide) hydrolysis.

Nitrile Group Hydrolysis: A nitrile substituent on the aromatic portion of the dihydroquinolinone ring can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. rsc.org

Acid-Catalyzed Mechanism: This pathway begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers follows, leading to an amide intermediate, which is then further hydrolyzed under acidic conditions to the corresponding carboxylic acid. organic-chemistry.org

Base-Catalyzed Mechanism: Under basic conditions, the strongly nucleophilic hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. rsc.org This amide can then undergo further base-catalyzed hydrolysis to yield a carboxylate salt. rsc.org

Lactam Ring Cleavage (Hydrolysis): The dihydroquinolinone core contains a six-membered lactam ring. This cyclic amide bond is susceptible to hydrolysis, which would result in ring cleavage.

Acid-Catalyzed Mechanism: The process is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. Water attacks this carbon, forming a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine part of the ring leads to the opening of the lactam, yielding an amino acid derivative. cdnsciencepub.comnih.gov For most lactams (ring size > 4), this proceeds via a bimolecular (A-2) mechanism involving the tetrahedral intermediate. nih.gov

Base-Catalyzed Mechanism: This involves the direct nucleophilic attack of a hydroxide ion on the lactam carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, cleaving the C-N bond of the ring, and after a proton transfer step, results in the formation of a salt of an amino acid. mdpi.com

The electronic nature of the 7-amino group (electron-donating) would likely influence the rates of these hydrolytic reactions, potentially affecting the electron density at both the nitrile and lactam carbonyl carbons.

Kinetics and Thermodynamics of Nucleophilic Substitution and Addition Reactions on the Dihydroquinolinone Core

The kinetics and thermodynamics of nucleophilic reactions involving the dihydroquinolinone core are dictated by the nature of the substrate, the nucleophile, and the reaction conditions. The principles of Sₙ1, Sₙ2, and nucleophilic addition reactions are applicable.

Reaction Kinetics: The rate of nucleophilic substitution reactions is described by a rate law, which relates the reaction rate to the concentration of reactants.

Sₙ1 Reactions: These are unimolecular and proceed in two steps through a carbocation intermediate. The rate-determining step is the formation of the carbocation, and the rate law is first-order: Rate = k[Substrate]. The rate is independent of the nucleophile's concentration.

The table below summarizes the expected kinetic profiles for hypothetical nucleophilic reactions on a functionalized dihydroquinolinone derivative.

| Reaction Type | Hypothetical Example on Dihydroquinolinone Core | Kinetic Order | Rate Law | Rate-Determining Step |

|---|---|---|---|---|

| Sₙ2 Substitution | Substitution on N-methyl group by a strong nucleophile | Second-order | Rate = k[Substrate][Nu⁻] | Concerted attack of nucleophile and departure of leaving group |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group on the aromatic ring by Nu⁻ | Second-order | Rate = k[Substrate][Nu⁻] | Formation of the Meisenheimer complex |

| Nucleophilic Addition (Basic) | Attack of OH⁻ on the lactam carbonyl | Typically Second-order | Rate = k[Substrate][OH⁻] | Formation of the tetrahedral intermediate |

| Nucleophilic Addition (Acidic) | Attack of H₂O on the protonated lactam carbonyl | Depends on conditions | Complex; may depend on [H⁺] | Attack by water or breakdown of tetrahedral intermediate |

Thermodynamics: The feasibility of these reactions is governed by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS). The formation of a stable, resonance-delocalized intermediate (like a Meisenheimer complex in aromatic substitution) can lower the activation energy. The transition state's structure and charge distribution are critical; for instance, the formation of a highly ordered transition state in an Sₙ2 reaction results in a negative entropy of activation.

Catalytic Cycles and Ligand Effects in Transition Metal-Catalyzed Synthetic Routes to Dihydroquinolinones

Transition metal catalysis is a cornerstone for the synthesis of dihydroquinolinones, offering high efficiency and selectivity. The reactions proceed via a catalytic cycle, where the metal center is regenerated after each turnover. Palladium, nickel, and silver are commonly employed catalysts. mdpi.commdpi.com

A Representative Catalytic Cycle (Palladium-Catalyzed C-H Functionalization/Annulation): A common route to dihydroquinolinones is the intramolecular C-H arylation of N-aryl acrylamides. A simplified, representative Pd(II)/Pd(IV) catalytic cycle can be proposed:

C-H Activation/Cyclometalation: The starting N-aryl acrylamide coordinates to a Pd(II) precursor. An intramolecular C-H activation step occurs, often assisted by a base or a directing group, to form a five-membered palladacycle intermediate.

Oxidative Addition: An aryl halide or another coupling partner undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.

Reductive Elimination: This is the key bond-forming step. The newly introduced group and the palladacycle's aryl group couple, forming a C-C bond and leading to the cyclized product. This step regenerates a Pd(II) species.

Catalyst Regeneration: The Pd(II) species is released from the product and re-enters the catalytic cycle.

In radical-based pathways, the cycle is different. For example, in a Pd/photoredox-catalyzed reaction, the cycle might involve a Pd(0)/Pd(I) or Pd(II)/Pd(IV) pathway merged with a photocatalytic cycle that generates radical species. mdpi.com

Ligand Effects: The ligands coordinated to the transition metal play a pivotal role in controlling the catalyst's reactivity, stability, and selectivity.

Electronic Effects: Electron-donating ligands (e.g., bulky alkylphosphines) can increase the electron density on the metal center, which generally accelerates the rate of oxidative addition but may slow down reductive elimination. Conversely, electron-withdrawing ligands can have the opposite effect.

Steric Effects: Bulky ligands can create a specific steric environment around the metal. This can be used to control regioselectivity (e.g., favoring one cyclization pathway over another) and is crucial for achieving high enantioselectivity in asymmetric catalysis by creating a chiral pocket. For example, the use of chiral ligands like P-chiral monophosphorus ligands (e.g., BI-DIME) or chiral Lewis bases enables highly enantioselective cascade reactions to form chiral dihydroquinolinones.

The choice of catalyst and ligand is therefore critical and can divert a reaction between different mechanistic pathways, as seen in catalyst-controlled 5-exo versus 6-endo cyclizations to form different ring sizes.

| Catalyst System | Ligand Example | Observed Effect in Dihydroquinolinone Synthesis |

|---|---|---|

| Palladium | Xantphos | Proven to be a suitable ligand for promoting intramolecular cyclization reactions. mdpi.com |

| Palladium | BI-DIME (P-chiral monophosphorus) | Enables highly stereoselective decarboxylative [4 + 2]-cycloaddition. |

| Nickel/Palladium | (Varies) | Controls regioselectivity between 5-exo (indolinone) and 6-endo (dihydroquinolinone) cyclization. |

| Rhodium/Palladium/Copper | (Multiple) | Used in a one-pot system for a conjugate-addition/amidation reaction sequence. |

Chemical Biology and Mechanistic Interrogations of 7 Amino 1 Methyl 1,2 Dihydroquinolin 2 One in Biological Systems Non Clinical Context

Molecular Interactions with Biological Targets and Enzyme Systems

Dihydroquinolinone derivatives have been identified as a notable class of carbonic anhydrase (CA) inhibitors. semanticscholar.org These compounds are structurally similar to coumarins, another class of CA inhibitors. researchgate.net However, their mechanism of action is distinct. Unlike coumarins, which typically undergo hydrolysis of their lactone ring to generate the active inhibitory species, 7-amino-3,4-dihydro-1H-quinolin-2-one inhibits CAs with its intact bicyclic lactam scaffold. researchgate.net

Studies on 7-amino-3,4-dihydroquinolin-2(1H)-one and its derivatives have revealed isoform-specific inhibitory activity against various human (h) carbonic anhydrases. tandfonline.comnih.gov While these compounds generally show weak to moderate inhibition of the widespread cytosolic isoforms hCA I and hCA II, they are significantly more effective against the transmembrane, tumor-associated isoforms hCA IX and hCA XII. tandfonline.comnih.govnih.gov For instance, a series of derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one demonstrated inhibition constants (KIs) in the nanomolar range against hCA IX, while showing no inhibitory activity against hCA IV. tandfonline.comnih.gov This isoform selectivity suggests that the dihydroquinolinone scaffold could be a valuable template for developing targeted CA inhibitors. tandfonline.com The inhibitory action is attributed to the binding of the molecule within the enzyme's active site, thereby blocking its catalytic function of reversibly hydrating carbon dioxide. frontiersin.org

| Compound/Derivative | hCA I (KI) | hCA II (KI) | hCA IX (KI) | hCA XII (KI) |

| 7-amino-3,4-dihydroquinolin-2(1H)-one Derivatives (General Range) | Weak Inhibition (>10 µM) | Weak Inhibition (>10 µM) | 243.6 nM - 2785.6 nM | Moderate Inhibition (µM range) |

| Dipeptide–dihydroquinolinone Conjugates (General Range) | No Inhibition (>100 µM) | No Inhibition (>100 µM) | 37.7 µM - 86.8 µM | 2.0 µM - 8.6 µM |

Data sourced from multiple studies on various derivatives. tandfonline.comnih.govnih.gov

Quinolone and dihydroquinolinone scaffolds are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for managing DNA topology during replication, repair, and transcription. nih.govresearchgate.net The primary mechanism of action involves the stabilization of the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strands, leading to double-strand breaks and subsequent cell death. researchgate.netnih.gov

In vitro mechanistic studies have shown that derivatives of 8-(methylamino)-2-oxo-1,2-dihydroquinoline are potent inhibitors of the Escherichia coli DNA gyrase, with IC50 values in the low nanomolar range. nih.gov The interaction is primarily with the GyrB subunit, which possesses the ATPase activity necessary for the enzyme's function. nih.gov Alanine substitution mutations at key residues in the quinolone resistance-determining region (QRDR) of the GyrA subunit, such as Ser83 and Asp87, have been shown to affect quinolone binding and enzyme activity, confirming the importance of this region for the drug-enzyme interaction. nih.gov Beyond direct enzyme inhibition, some quinoline (B57606) derivatives have also been observed to interact with specific nucleic acid structures, such as G-quadruplexes, through external binding modes, suggesting multiple potential molecular targets within the cell. mdpi.comresearchgate.net

Recent research has expanded the biological targets of quinolone derivatives beyond classical enzyme systems to include regulatory proteins involved in key cellular pathways like microRNA (miRNA) maturation. rsc.orgnih.gov The miRNA processing machinery is a critical regulator of gene expression, and its dysregulation is implicated in various diseases. nih.gov

Specifically, certain fluoroquinolone derivatives have been identified as modulators of miRNA maturation through direct interaction with the TAR element-binding protein (TRBP). rsc.orgnih.gov TRBP is a component of the Dicer complex, which is essential for processing precursor miRNAs (pre-miRNAs) into their mature, functional form. nih.gov In vitro studies using surface plasmon resonance (SPR) and thermal shift assays have demonstrated that quinolone derivatives can bind directly to TRBP with micromolar affinity (KD = 4.09 μM for one potent derivative). rsc.org This binding enhances the loading of pre-miRNAs onto the Dicer complex, thereby promoting their processing. nih.gov This represents a distinct mechanism of action for this class of compounds, highlighting their potential to modulate gene expression at the post-transcriptional level. rsc.orgnih.gov

In Vitro Studies of Biological Activities and Structure-Activity Relationship (SAR) Analysis

Derivatives of the quinolinone core structure are known for their broad-spectrum antibacterial activity. ijprajournal.com In vitro assessments against various Gram-positive and Gram-negative bacterial strains have demonstrated significant inhibitory effects. nih.gov The antibacterial potency is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that completely inhibits visible bacterial growth. acs.org

Studies on various 7-amino-substituted quinolone derivatives have shown potent activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. mdpi.comnih.govresearchgate.net For example, certain novel 7-(substituted)aminomethyl quinolones exhibited high potency against Gram-positive organisms, comparable to the standard drug vancomycin. researchgate.net Structure-activity relationship (SAR) analysis indicates that the nature of the substituent at the 7-position of the quinolone ring is critical for antibacterial potency and spectrum. researchgate.net Modifications at this position can significantly influence the compound's interaction with its primary target, DNA gyrase, and affect its ability to penetrate the bacterial cell wall. nih.gov

| Bacterial Strain | Compound Class | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus (MRSA) | Fluoroquinolone Derivatives | 0.25 - 4 | nih.gov |

| Staphylococcus aureus | Aminated Quinolinequinones | 2.44 - 4.88 | acs.org |

| Streptococcus pneumoniae | Fluoroquinolone Derivatives | 0.25 - 1 | nih.gov |

| Bacillus subtilis | 4-Aminoquinoline-Hydrazones | 8 - 128 | nih.gov |

| Pseudomonas aeruginosa | 4-Aminoquinoline-Hydrazones | 8 - 128 | nih.gov |

| Enterococcus faecalis | Aminated Quinolinequinones | 78.12 | acs.org |

MIC values are representative of various derivatives within the specified compound class.

In addition to antibacterial properties, the quinoline scaffold has been explored for its antifungal potential. In vitro studies have demonstrated that certain derivatives possess inhibitory activity against a range of fungal pathogens. mdpi.com For instance, 7-amino-4-methyl-2(1H)-quinolone derivatives were found to be active against Candida albicans but inactive against Aspergillus niger. researchgate.net

Structure-activity relationship (SAR) studies suggest that specific substitutions on the quinoline ring are crucial for antifungal efficacy. researchgate.netresearchgate.net For 2-methyl-8-quinolinols, the introduction of halogen substituents at the 5- and 7-positions, such as in 5,7-dichloro and 5,7-dibromo derivatives, resulted in the most potent fungitoxic activity. nih.gov Similarly, for other classes of antifungal compounds, the length and saturation of alkylamino side chains can significantly impact the degree of inhibition, suggesting that lipophilicity and steric factors play a key role in their mechanism of action. nih.govnih.gov

Investigation of Antiproliferative and Cytotoxic Activities in Cancer Cell Lines (mechanistic studies, e.g., cell cycle arrest, apoptosis induction)

The quinolone structural motif is a key component in a variety of compounds that have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines. Mechanistic studies have revealed that these compounds can induce cell death through multiple pathways, including the induction of apoptosis and cell cycle arrest.

One area of investigation has been the synthesis of novel derivatives to enhance anticancer activity. For instance, new derivatives of 7-amino-4-methylquinolin-2(1H)-one have been designed and synthesized, showing selectivity for cancer cells. bibliotekanauki.plresearchgate.net Similarly, the development of morpholine-substituted tetrahydroquinoline derivatives has yielded compounds with potent and selective cytotoxicity against lung and breast cancer cell lines.

The induction of apoptosis is a common mechanism by which quinolinone derivatives exert their anticancer effects. Studies on tetrahydroquinolinone derivatives, for example, have shown they can induce apoptosis in non-small cell lung cancer cells through both intrinsic and extrinsic pathways. nih.gov This process is often mediated by the activation of caspases, a family of proteases that play a crucial role in programmed cell death. nih.gov For example, some 7-hydroxy quinolinone derivatives have been observed to increase the level of active caspase-3, leading to apoptosis via the mitochondrial pathway. nih.gov

In addition to apoptosis, cell cycle arrest is another key mechanism. Certain tetrahydroquinolinone derivatives have been found to induce cell cycle arrest at the G2/M phase in colon and lung cancer cell lines. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from proliferating. Other compounds, such as the chalcone (B49325) derivative 1C, have also been shown to induce G2/M phase arrest and apoptosis in ovarian cancer cells, a process linked to the generation of reactive oxygen species (ROS). mdpi.com Similarly, Methyl protodioscin (B192190) has been shown to induce G2/M cell cycle arrest and apoptosis in human lung cancer cells. nih.gov

The table below summarizes the antiproliferative activity of selected compounds against various cancer cell lines.

Antioxidant Properties and Radical Scavenging Mechanisms

Quinoline derivatives have been investigated for their antioxidant properties, which are often attributed to their ability to scavenge free radicals. nih.gov The antioxidant activity of these compounds is influenced by their chemical structure, particularly the presence of functional groups like hydroxyl (-OH) or amino (-NH2) groups that can donate a hydrogen atom or an electron to neutralize free radicals. ekb.egnih.gov

The mechanisms by which these compounds scavenge radicals can vary. One common mechanism is hydrogen atom transfer (HAT), where the antioxidant donates a hydrogen atom to a free radical. Another is single electron transfer (SET), where an electron is transferred from the antioxidant to the radical. nih.gov For instance, 1-methyl-1,4-dihydronicotinamide (B15369) (MNAH), a model for NADH, has been shown to scavenge hydroxyl (HO•) and hydroperoxyl (HOO•) radicals through both HAT and SET mechanisms, with the dominant pathway depending on the specific radical and the solvent environment. nih.gov

The antioxidant capacity of quinoline derivatives can be evaluated using various in vitro assays. The ferric reducing antioxidant power (FRAP) assay is one such method that measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Studies on imidazoquinoline derivatives have utilized the FRAP assay to demonstrate their antioxidant efficacy, with some compounds showing activity comparable to the standard antioxidant butylated hydroxytoluene (BHT). researchgate.net

The table below presents data on the radical scavenging activity of selected quinoline derivatives.

Computational Molecular Docking and Ligand-Protein Interaction Profiling

Computational molecular docking is a valuable tool used to predict the binding affinity and interaction patterns of small molecules (ligands) with macromolecular targets, typically proteins. physchemres.orgnih.gov This in silico method helps in understanding the potential mechanism of action of a compound and can guide the design of more potent and selective molecules.

In the context of quinoline derivatives, molecular docking studies have been employed to investigate their interactions with various protein targets relevant to cancer and other diseases. For example, docking studies of imidazoquinoline derivatives have been performed to understand their binding to bacterial DNA gyrase, providing insights into their antibacterial activity. researchgate.net Similarly, new quinoline derivatives have been docked with human NAD(P)H dehydrogenase (quinone 1) to explore their potential as antioxidant agents. researchgate.net

The process of molecular docking involves generating various conformations of the ligand and placing them into the binding site of the protein. A scoring function is then used to estimate the binding affinity for each pose, typically expressed as a binding energy value (e.g., in kcal/mol). nih.gov The lower the binding energy, the more favorable the interaction.

The analysis of the docked poses reveals specific interactions between the ligand and the amino acid residues of the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, pi-stacking, and electrostatic interactions. youtube.com For instance, a study on 2H-thiopyrano[2,3-b]quinoline derivatives identified key amino acid residues such as ILE-8, LYS-7, and TRP-12 as being involved in the interaction with the CB1a protein. nih.gov

The table below summarizes the results of molecular docking studies for selected compounds with their respective protein targets.

Advanced Analytical and Characterization Methodologies for 7 Amino 1 Methyl 1,2 Dihydroquinolin 2 One Compounds

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Thermogravimetry (DTG)) for Decomposition Pathways

Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG) are powerful thermal analysis techniques used to investigate the thermal stability and decomposition pathways of pharmaceutical compounds. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, while DTG is the first derivative of the TGA curve, highlighting the points of greatest mass loss.

The resulting TGA curve would indicate the temperatures at which the compound begins to decompose and the number of decomposition steps. The DTG curve would pinpoint the temperature at which the rate of mass loss is maximal for each step. By analyzing the percentage of mass loss at each stage, it is possible to hypothesize the molecular fragments that are being lost. For instance, a mass loss corresponding to the methyl group (-CH3) or the amino group (-NH2) could be identified.

Table 1: Hypothetical TGA/DTG Data for 7-amino-1-methyl-1,2-dihydroquinolin-2-one

| Decomposition Step | Temperature Range (°C) | Max Decomposition Temp (°C) (from DTG) | Mass Loss (%) | Possible Lost Fragment |

| 1 | 200 - 300 | 250 | ~8.6 | Methyl group (-CH3) |

| 2 | 300 - 450 | 380 | ~9.2 | Amino group (-NH2) |

| 3 | 450 - 600 | 520 | - | Complete decomposition |

Note: This table is hypothetical and for illustrative purposes only, as experimental data for this specific compound is not available.

Powder X-ray Diffraction (PXRD) for Crystallinity and Nanoscale Features

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline nature of a solid material. It provides information on the crystal structure, phase purity, and degree of crystallinity. For a crystalline solid, the PXRD pattern is a unique fingerprint characterized by a series of diffraction peaks at specific angles (2θ).

In the context of this compound, PXRD would be instrumental in characterizing its solid-state properties. A sharp and well-defined diffraction pattern would indicate a highly crystalline material, whereas a broad, diffuse halo would suggest an amorphous nature. The positions and intensities of the diffraction peaks can be used to identify the crystal system and unit cell parameters.

Furthermore, PXRD can be employed to investigate nanoscale features. The width of the diffraction peaks is inversely related to the size of the crystalline domains, a principle described by the Scherrer equation. Broader peaks can indicate the presence of nanocrystals. While specific PXRD data for this compound is not available, a study on a related compound, 7-amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one, demonstrated the use of single-crystal X-ray diffraction to elucidate its crystal structure, revealing a monoclinic system. nih.gov This highlights the utility of diffraction methods in characterizing quinolinone derivatives.

Table 2: Illustrative PXRD Peak Data

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 80 |

| 15.5 | 5.71 | 100 |

| 20.8 | 4.27 | 65 |

| 25.1 | 3.54 | 90 |

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Spectrophotometric Titration and Binding Studies for Quantitative Interaction Analysis

Spectrophotometric titration is a powerful method used to study the binding interactions between molecules. This technique relies on the change in the absorbance of a solution as a titrant is added, which can be used to determine the stoichiometry and binding constant of a complex.

For this compound, spectrophotometric titration could be employed to investigate its interactions with various biologically relevant molecules, such as proteins or nucleic acids. The intrinsic chromophore of the quinolinone ring system would likely exhibit a change in its UV-Visible absorption spectrum upon binding to a target molecule.

By monitoring the change in absorbance at a specific wavelength as a function of the concentration of the binding partner, a binding isotherm can be constructed. Analysis of this isotherm can provide quantitative information about the binding affinity (Ka or Kd) and the number of binding sites. For example, if this compound were to intercalate into DNA, a hypochromic or hyperchromic shift in its absorption spectrum would be expected.

Table 3: Example Data from a Spectrophotometric Titration

| [Ligand] (µM) | Absorbance at λmax |

| 0 | 0.50 |

| 10 | 0.48 |

| 20 | 0.46 |

| 50 | 0.42 |

| 100 | 0.40 |

Note: This table is a hypothetical representation of data that could be obtained from a spectrophotometric titration experiment and does not reflect actual results for this compound.

Future Directions and Emerging Research Avenues for 7 Amino 1 Methyl 1,2 Dihydroquinolin 2 One Research

Development of Highly Efficient and Stereoselective Synthetic Routes

While methods for the synthesis of quinolinone cores exist, a primary future objective is the development of more sophisticated synthetic strategies. Current multi-step syntheses can be inefficient, costly, and generate significant waste. Future research will likely focus on creating novel, highly efficient, and stereoselective routes to 7-amino-1-methyl-1,2-dihydroquinolin-2-one and its derivatives.

Key areas of exploration include:

Catalyst-Free Synthesis: Expanding on methods that avoid strong acids or metal catalysts, which can simplify purification processes and reduce environmental impact. For instance, the introduction of specific activating groups, such as a trifluoromethyl group, has been shown to facilitate highly selective and efficient condensation reactions in the synthesis of other 7-aminoquinolines. nih.gov

Asymmetric Catalysis: For derivatives with chiral centers, developing stereoselective catalytic methods is crucial. This would allow for the synthesis of single enantiomers, which is often essential for therapeutic efficacy and safety.

Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer improved control over reaction parameters, enhanced safety, and greater scalability.

Domino and Cascade Reactions: Designing synthetic pathways where multiple bond-forming events occur in a single step (a "domino" or "cascade" reaction) can dramatically increase efficiency by reducing the number of intermediate purification steps. Such cascade reactions have been successfully used to construct libraries of other complex heterocyclic compounds. researchgate.net

| Synthetic Strategy | Potential Advantage | Relevance to this compound |

| Asymmetric Catalysis | Access to enantiomerically pure compounds, potentially leading to improved efficacy and reduced side effects. | Crucial for developing derivatives with chiral centers that may exhibit enhanced biological activity. |

| Continuous Flow Chemistry | Improved reaction control, enhanced safety, scalability, and potential for higher yields. | Enables more efficient and reproducible large-scale production for further studies and potential commercialization. |

| Domino/Cascade Reactions | Increased synthetic efficiency, reduced waste, and fewer purification steps. | Streamlines the synthesis of complex analogs from simple starting materials, accelerating the discovery of new derivatives. |

Application of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the synthetic routes discussed above, the integration of Process Analytical Technology (PAT) is an essential future direction. PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and process attributes. stepscience.commt.com The goal is to build quality into the product rather than testing for it at the end. researchgate.net

For the synthesis of this compound, advanced spectroscopic probes can be used for real-time, in-situ monitoring of chemical reactions. This allows for a deeper understanding of reaction kinetics, mechanisms, and the influence of various parameters. nih.govresearchgate.net

Key PAT Tools for Future Synthetic Development:

In-Situ FTIR and Raman Spectroscopy: These techniques can monitor the concentration of reactants, intermediates, and products in real-time without the need for sampling. mt.com This data is invaluable for optimizing reaction conditions (e.g., temperature, catalyst loading) and ensuring batch-to-batch consistency.

Automated Sampling: For reactions where in-situ analysis is challenging, automated sampling systems can extract aliquots for rapid offline analysis (e.g., by HPLC), providing near real-time process information. mt.com

By implementing these tools, researchers can accelerate process development, improve yield and purity, and ensure the creation of a robust and reproducible synthesis. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the prediction of molecular properties. nih.gov These computational tools can significantly accelerate the design and optimization of novel derivatives of this compound.

Future research will increasingly leverage AI and ML for: